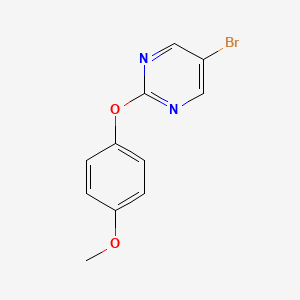

5-Bromo-2-(4-methoxyphenoxy)pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffold in Contemporary Drug Discovery

The pyrimidine scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities and presence in numerous natural and synthetic compounds. chemspider.comchemicalbook.com As an essential aromatic heterocyclic organic compound, the pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine (B56734), and uracil), which makes it readily interactive with biological systems like enzymes and genetic material. chemspider.comchemicalbook.com This inherent biocompatibility has spurred immense interest among chemists. dovepress.com The pyrimidine core's unique physicochemical properties, including its ability to form hydrogen bonds, allow it to serve as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. dovepress.com Consequently, pyrimidine derivatives exhibit a vast spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive activities. chemspider.comdovepress.comacs.org The adaptability of the pyrimidine skeleton, which allows for structural modifications at multiple positions, ensures its continued prominence and exploration in the development of novel therapeutic agents targeting a wide array of diseases. cymitquimica.com

Historical Context and Evolution of Biologically Active Pyrimidine-Containing Compounds

The history of pyrimidine in science dates back to the 19th century with the discovery of derivatives like alloxan (B1665706) and barbituric acid, the latter of which was first synthesized in 1879. nih.gov However, the profound biological significance of pyrimidines was cemented with their identification as core components of nucleotides. This discovery paved the way for the development of antimetabolite drugs, such as 5-fluorouracil, which interfere with nucleic acid synthesis and have become a mainstay in cancer chemotherapy. chemicalbook.comfluorochem.co.uk Over the past 60 years, the role of pyrimidines in drug discovery has expanded dramatically. dovepress.comresearchgate.net The development of zidovudine (B1683550) (AZT), an HIV drug, highlighted the scaffold's potential in antiviral therapy. nih.gov Subsequent research has led to a continually growing portfolio of FDA-approved drugs incorporating the pyrimidine motif for treating a multitude of conditions, from infections and cancer to neurological disorders and chronic pain. chemspider.comresearchgate.net Modern synthetic methodologies have further accelerated this evolution, enabling the creation of complex and highly functionalized pyrimidine derivatives with improved efficacy and selectivity. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(4-methoxyphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-15-9-2-4-10(5-3-9)16-11-13-6-8(12)7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQJWLTUHCUAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404076 | |

| Record name | 5-bromo-2-(4-methoxyphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69033-87-0 | |

| Record name | 5-bromo-2-(4-methoxyphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization of 5 Bromo 2 4 Methoxyphenoxy Pyrimidine and Analogues

Established Synthetic Routes for 5-Bromopyrimidine Intermediates

5-Bromopyrimidine is a critical intermediate in the synthesis of numerous pyrimidine-based compounds, including 5-Bromo-2-(4-methoxyphenoxy)pyrimidine. guidechem.com The 5-position of the pyrimidine (B1678525) ring is the most susceptible to electrophilic substitution, making direct bromination a feasible approach. guidechem.comwikipedia.org Several methods have been established for its preparation, utilizing different starting materials and reaction conditions.

A common and direct method involves the electrophilic bromination of pyrimidine itself. In one procedure, pyrimidine is treated with bromine in deionized water, cooled in an ice bath. The reaction proceeds at room temperature, and after filtration and recrystallization from ethanol, it yields 5-Bromopyrimidine. guidechem.com Other approaches start from more complex precursors. For instance, 5-halopyrimidines can be produced in high yields by reacting formamide (B127407) at high temperatures with a 4-halo-5-hydroxy-2(5H)-furanone. google.com Specifically, 5-Bromopyrimidine can be synthesized from 3,4-dibromo-5-hydroxy-2(5H)-furanone and formamide. google.comchemicalbook.com A more recent one-step synthesis has been developed using 2-bromomalonaldehyde (B19672) and amidine compounds as inexpensive and readily available raw materials, simplifying the production process. google.com

Table 1: Synthetic Routes for 5-Bromopyrimidine Intermediates

| Starting Material(s) | Reagents/Conditions | Reference |

|---|---|---|

| Pyrimidine | Bromine, deionized water, room temperature | guidechem.com |

| 3,4-dibromo-5-hydroxy-2(5H)-furanone | Formamide, B₂O₃ catalyst, 180-185°C | google.comchemicalbook.com |

| 2-bromomalonaldehyde, Amidine hydrochloride | One-step reaction, often in an acidic solvent like glacial acetic acid | google.com |

Chemical Synthesis of Phenoxypyrimidine Core Structures

The formation of the phenoxy-pyrimidine core is a key step in synthesizing the title compound and its analogues. This typically involves a nucleophilic aromatic substitution (SNAr) reaction, where a phenoxide displaces a leaving group, such as a halogen, from an activated pyrimidine ring. The electron-deficient nature of the pyrimidine ring facilitates this type of reaction. wikipedia.org

The direct synthesis of this compound exemplifies this approach. The process involves heating 5-Bromo-2-chloropyrimidine with p-methoxyphenol in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like methyl ethyl ketone. prepchem.com The potassium carbonate deprotonates the phenol (B47542) to form the more nucleophilic phenoxide, which then attacks the C-2 position of the pyrimidine ring, displacing the chloride ion. prepchem.com

Alternative methods for forming the C-O ether linkage include copper-catalyzed cross-coupling reactions. researchgate.net Furthermore, syntheses starting from di-substituted pyrimidines, such as 4,6-dichloro-5-(4-bromophenyl)pyrimidine, have been described. In these routes, one chlorine atom is first substituted, and the resulting monochloro intermediate is then reacted with an alcohol, like ethylene (B1197577) glycol, in the presence of a strong base such as sodium hydride or potassium tert-butylate at elevated temperatures to form the ether linkage. acs.orgacs.org

Table 2: Synthesis of Phenoxypyrimidine Core Structures

| Pyrimidine Substrate | Phenol/Alcohol | Reagents/Catalyst | Reaction Type | Reference |

|---|---|---|---|---|

| 5-Bromo-2-chloropyrimidine | p-methoxyphenol | K₂CO₃, methyl ethyl ketone | Nucleophilic Aromatic Substitution (SNAr) | prepchem.com |

| Halopyrimidine | Phenol | Polymeric Copper Complex | C-O Cross-Coupling | researchgate.net |

| Monochloro-pyrimidine intermediate | Ethylene glycol | Sodium hydride (NaH) or Potassium tert-butylate (t-BuOK) | Nucleophilic Substitution (Williamson-type) | acs.orgacs.org |

Strategic Derivatization Approaches for this compound Analogues

Derivatization of the core this compound structure allows for the systematic modification of its properties. These strategies focus on the regioselective introduction of substituents, further functionalization of the pyrimidine ring, and the precise placement of the bromo group.

Achieving regioselectivity is paramount when introducing substituents onto the pyrimidine ring. The introduction of the phenoxy group at the C-2 position in the target compound is dictated by the starting material, 5-Bromo-2-chloropyrimidine. prepchem.com The C-2, C-4, and C-6 positions of the pyrimidine ring are electron-deficient and thus activated towards nucleophilic attack. When multiple leaving groups are present, such as in 2,4-dichloropyrimidine, the reaction's regioselectivity can be controlled. Nucleophilic attack on 2,4-dichloropyrimidines has been shown to be highly regioselective, often favoring substitution at the C-4 position over the C-2 position. researchgate.net This preference allows for the sequential introduction of different nucleophiles to create diverse analogues. The synthesis of dual endothelin receptor antagonists often begins by reacting a dichloropyrimidine building block with one nucleophile to give a monochloro-pyrimidine intermediate, which is then reacted with a second, different nucleophile. acs.orgacs.org

Beyond the introduction of the phenoxy group, the pyrimidine ring can be further modified to create a wide array of analogues. The inherent reactivity of the ring dictates the possible transformations. While electrophilic substitution is challenging and typically occurs at the C-5 position, nucleophilic aromatic substitution is readily achieved at the C-2, C-4, and C-6 positions, especially when activated by a leaving group. wikipedia.org This allows for the introduction of various functionalities, such as amines or other heterocycles. researchgate.netarabjchem.org

Modern synthetic methods have expanded the toolkit for pyrimidine functionalization. Palladium-catalyzed cross-coupling reactions based on direct C-H bond functionalization have emerged as powerful tools. nih.gov For example, regioselective C-H arylations of thieno[2,3-d]pyrimidines can be accomplished, where the reaction site is controlled by the nature of the palladium catalyst and the coupling partner. nih.gov Another advanced technique involves a highly regioselective lithiation–substitution protocol, which can be used to introduce various substituents at the C-6 position of pyrimidinone derivatives. nih.gov Radical substitution reactions have also been explored for introducing hydroxyl (OH) and amino (NH₂) groups onto the ring. uhmreactiondynamics.orgrsc.org

Table 3: Functionalization Reactions at the Pyrimidine Ring

| Reaction Type | Position Targeted | Reagents/Conditions | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C-2, C-4, C-6 | Amines, alkoxides, etc., with a halopyrimidine substrate | researchgate.netresearchgate.netarabjchem.org |

| Electrophilic Aromatic Substitution | C-5 | Halogenating agents (e.g., Br₂), nitrating agents | wikipedia.org |

| Direct C-H Arylation | Various (e.g., C-5, C-8 on purines) | Pd catalysts, aryl halides or boronic acids | nih.govnih.gov |

| Lithiation-Substitution | C-6 | n-BuLi followed by an electrophile (e.g., alkyl halide) | nih.gov |

| Radical Substitution | Various | OH or NH₂ radicals | uhmreactiondynamics.orgrsc.org |

The bromine atom at the C-5 position is a key feature of the title compound. This is typically introduced via electrophilic aromatic substitution, as the C-5 position is the most electron-rich site on the pyrimidine ring. wikipedia.org A variety of brominating agents and conditions have been developed for this purpose.

Direct bromination can be achieved using molecular bromine (Br₂) in solvents such as water, DMF, or CCl₄. guidechem.commdpi.comresearchgate.net N-bromosuccinimide (NBS) is another widely used reagent for the C-5 bromination of pyrimidines, often employed in a solvent like DMF. mdpi.comresearchgate.net For a more efficient and facile approach, sodium monobromoisocyanurate (SMBI) has been utilized. This reagent has proven effective for the bromination of a range of aromatic moieties, including the C-5 position of pyrimidine nucleosides, yielding products in moderate to high yields. mdpi.comresearchgate.net

Implementation of Green Chemistry Principles in Pyrimidine Synthesis

In recent years, there has been a significant shift towards incorporating the principles of green chemistry into the synthesis of pyrimidines to minimize environmental impact. powertechjournal.comnih.gov Traditional methods often rely on hazardous solvents, toxic reagents, and high energy consumption. rasayanjournal.co.inresearchgate.net Green approaches aim to address these issues by improving efficiency and sustainability. yale.edu

Key green methodologies applied to pyrimidine synthesis include the use of catalysts, particularly those that are heterogeneous and reusable, which simplifies product purification and reduces waste. rasayanjournal.co.inresearchgate.net Energy-efficient techniques such as microwave and ultrasound-assisted synthesis are increasingly employed to shorten reaction times and increase yields. powertechjournal.comrasayanjournal.co.in Solvent-free reactions, or the use of environmentally benign solvents like water or ionic liquids, are also central to green pyrimidine synthesis. rasayanjournal.co.inresearchgate.net Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form the final product, are highly atom-economical and reduce the number of synthetic steps and purification processes. rasayanjournal.co.in For example, a planetary ball milling technique has been used for the efficient synthesis of triazolopyrimidines under solvent-free conditions, adhering to green chemistry principles. powertechjournal.comresearchgate.net

Table 4: Green Chemistry Approaches in Pyrimidine Synthesis

| Green Chemistry Principle | Methodology | Example Application | Benefits | Reference |

|---|---|---|---|---|

| Catalysis | Use of reusable, heterogeneous catalysts (e.g., mPMF, TiO₂-SiO₂) | Synthesis of triazolopyrimidines and benzopyrano[2,3-d]pyrimidines | Reduced waste, catalyst can be recycled, mild conditions | powertechjournal.comrasayanjournal.co.inresearchgate.net |

| Design for Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis | Condensation of chalcones with urea; synthesis of pyrimidine-2-amines | Shorter reaction times, higher yields, lower energy consumption | rasayanjournal.co.inresearchgate.net |

| Safer Solvents and Auxiliaries | Solvent-free reactions (neat) or use of green solvents (e.g., ionic liquids, water) | Planetary ball milling for triazolopyrimidines; reactions in ionic liquids | Reduced use of hazardous and volatile organic compounds (VOCs) | powertechjournal.comrasayanjournal.co.inresearchgate.net |

| Atom Economy | Multicomponent Reactions (MCRs) | One-pot synthesis of pyrimidine-2-amine derivatives from guanidine (B92328) carbonate, ketones, and aldehydes | High efficiency, reduced number of steps, less waste | rasayanjournal.co.inresearchgate.net |

Spectroscopic and Chromatographic Characterization of Synthesized Pyrimidine Derivatives

The structural confirmation and purity assessment of this compound and its analogues rely on a combination of modern spectroscopic and chromatographic techniques. These methods are indispensable for verifying the covalent structure of the synthesized molecules and ensuring their suitability for subsequent synthetic steps or biological evaluation. Key analytical techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and various chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

While this compound is a known intermediate in the synthesis of more complex molecules like Macitentan, detailed public-domain spectral data for this specific compound is not extensively catalogued in primary research literature. acs.orgijsrst.com However, its characterization follows standard protocols for similar pyrimidine derivatives. A reported synthesis yields the compound as a solid with a melting point of 92°C. prepchem.com The characterization data is typically established through a combination of the following methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectra provide definitive proof of structure.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine and the 4-methoxyphenoxy rings. The two protons on the pyrimidine ring, being chemically equivalent, would typically appear as a singlet in the aromatic region. The protons of the 4-methoxyphenoxy group would present as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring (an AA'BB' system). A sharp singlet corresponding to the three protons of the methoxy (B1213986) (-OCH₃) group would be observed in the upfield region (typically around 3.7-3.9 ppm).

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would display signals for the two distinct carbons of the pyrimidine ring, with the bromine-substituted carbon appearing at a characteristic chemical shift. The 4-methoxyphenoxy group would show four signals for the aromatic carbons and one for the methoxy carbon. The chemical shifts are influenced by the electronegativity of the neighboring atoms (O, N, Br). For instance, in the related compound 5-bromo-2-(4-methoxyphenoxy)thiazole, the methoxy carbon appears at 55.8 ppm. rsc.org

Expected ¹H NMR Spectral Data for this compound

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine-H (2H) | ~ 8.5 - 8.8 | Singlet (s) |

| Aromatic-H (AA'BB', 4H) | ~ 6.9 - 7.2 | Two Doublets (d) |

| Methoxy-H (3H) | ~ 3.8 | Singlet (s) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₉BrN₂O₂), high-resolution mass spectrometry (HRMS) would confirm the exact mass. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 mass units (m/z), which is a definitive indicator of a monobrominated compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include C=N stretching from the pyrimidine ring, C-O-C stretching from the ether linkage, and C-H stretching from the aromatic rings and the methoxy group. The presence of the C-Br bond would also give rise to a signal in the fingerprint region.

Chromatographic Techniques

Chromatographic methods are essential for monitoring reaction progress and assessing the purity of the final product.

Thin-Layer Chromatography (TLC) : TLC is routinely used to quickly check for the completion of a reaction by comparing the spots of the starting materials and the product. researchgate.net The retention factor (Rf) value is dependent on the solvent system used.

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive technique used to determine the purity of the synthesized compound and to quantify any impurities. ijsrst.comgoogle.com In the context of pharmaceutical synthesis, HPLC methods are rigorously developed to detect and quantify even trace amounts of related substances or degradation products. google.com For pyrimidine derivatives, reversed-phase columns are commonly employed with mobile phases typically consisting of acetonitrile (B52724) and water or methanol (B129727) and water mixtures. The purity is often reported as a percentage based on the peak area in the chromatogram.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₉BrN₂O₂ | prepchem.com |

| Appearance | Solid | prepchem.com |

| Melting Point | 92 °C | prepchem.com |

Structure Activity Relationship Sar Studies of 5 Bromo 2 4 Methoxyphenoxy Pyrimidine and Its Analogues

Elucidation of Substituent Effects on Biological Activity

The biological activity of pyrimidine (B1678525) derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine nucleus. nih.govresearchgate.net Research has consistently shown that modifications at the C2, C4, C5, and C6 positions of the pyrimidine ring can dramatically alter the compound's pharmacological profile, including its anticancer, antimicrobial, and anti-inflammatory properties. nih.govmedwinpublishers.com

The substitution of a halogen atom at the C5 position of the pyrimidine ring is a critical determinant of biological activity. Halogenated pyrimidines, including those with bromine, have demonstrated significant anticancer and antiviral properties. mostwiedzy.plresearchgate.net The presence of a halogen, such as bromine, at this position can enhance the compound's ability to inhibit DNA synthesis, a key mechanism in targeting rapidly dividing cancer cells. nih.gov Specifically, 5-halopyrimidines can interfere with the conversion of uracil (B121893) to thymine (B56734) nucleotides, which is essential for DNA replication. nih.gov

The van der Waals radius of the halogen plays a role in its biological effect. For instance, the similarity in size between fluorine and hydrogen allows for effective mimicry and subsequent inhibition of enzymatic pathways. nih.gov Bromine, being larger, imparts different steric and electronic properties that can influence binding affinity to target enzymes. nih.gov Studies on 5-halopyrimidine nucleosides have shown that these compounds can exhibit antiviral activity, although the specific analogues tested did not show efficacy against HIV, VZV, or CMV. nih.gov The introduction of a bromine atom at the C5 position is a well-established strategy in medicinal chemistry to produce analogues with interesting biological and synthetic properties. nih.gov

The 2-phenoxypyrimidine (B1148737) scaffold is a key structural motif in the development of various kinase inhibitors. nih.gov Quantitative structure-activity relationship (QSAR) analyses have revealed that steric, hydrogen bonding, and electronic properties of the phenoxy group significantly influence the inhibitory activity of these compounds. nih.gov

Substitutions on the phenyl ring of the phenoxy moiety can fine-tune the biological activity. For example, in a series of 4-phenoxy-pyridine/pyrimidine derivatives designed as dual VEGFR-2/c-Met inhibitors, various substitutions on the phenoxy ring were explored. rsc.org The presence and position of groups like methoxy (B1213986) (-OCH3) can alter the electronic distribution and conformation of the molecule, thereby affecting its interaction with the target protein's binding site. The methoxy group, in particular, is often associated with enhanced biological activity in various heterocyclic compounds. nih.govnih.gov

The following interactive table summarizes the impact of substitutions on the phenoxy moiety on the biological activity of pyrimidine derivatives.

| Substitution on Phenoxy Ring | Effect on Biological Activity | Target | Reference |

| Methoxy (para-position) | Potent inhibitory activity | Kinases | rsc.org |

| Halogens (Cl, F) | Increased antimicrobial activity | Bacteria/Fungi | nih.gov |

| Unsubstituted | Baseline activity | Kinases | nih.gov |

Substitutions at various positions of the pyrimidine core with alkyl, aryl, and heteroaryl groups have been extensively studied to modulate biological activity. nih.govnih.gov

Alkyl Substitutions: The introduction of alkyl groups can influence the lipophilicity and steric profile of the molecule. In a series of pyridino[2,3-D]pyrimidine derivatives, different alkyl substituents at the C2 position were found to significantly affect their inhibitory activity against PI3Kα/mTOR. nih.gov The length and branching of the alkyl chain can impact the compound's antiproliferative and cytotoxic functions. nih.gov

Aryl Substitutions: The placement of aryl groups at positions 4 and 6 of the pyrimidine ring is crucial for antiproliferative efficacy. frontiersin.org For instance, compounds containing 4-chlorophenyl or 4-methoxyphenyl (B3050149) groups at the 4-position showed pronounced activity. frontiersin.org The nature of the aryl substituent can influence interactions within the target's binding pocket, such as forming hydrogen bonds or van der Waals interactions. mdpi.com

Heteroaryl Substitutions: Incorporating heteroaryl moieties, such as benzothiazole, at the C5 position has been shown to improve the potency and pharmacokinetic profile of pyrimidine-based inhibitors. researchgate.net The nitrogen and sulfur atoms in the heteroaryl ring can act as hydrogen bond acceptors or donors, enhancing the binding affinity to the target.

The table below illustrates the influence of different substitutions on the pyrimidine core.

| Position | Substituent Type | Example | Effect on Activity | Target | Reference |

| C2 | Alkyl | Methyl, Ethyl | Modulates potency | PI3Kα/mTOR | nih.gov |

| C4 | Aryl | 4-Chlorophenyl | Enhanced antiproliferative | EGFR/VEGFR-2 | frontiersin.org |

| C5 | Heteroaryl | Benzothiazole | Improved potency | HCV Replication | researchgate.net |

| C6 | Aryl | 3-Methoxyphenyl | Maintained efficacy | EGFR/VEGFR-2 | frontiersin.org |

Identification and Refinement of Key Pharmacophoric Features

Pharmacophore modeling is a powerful tool for identifying the essential structural features required for biological activity. benthamdirect.comnih.gov For pyrimidine derivatives, key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. tandfonline.comresearchgate.net

Pharmacophore mapping studies on pyrido[2,3-d]pyrimidines identified that the presence of four aromatic rings, one hydrogen bond donor, one hydrogen bond acceptor, and a hydrophobic moiety were crucial for potent inhibition of human thymidylate synthase. tandfonline.comnih.gov Similarly, for 2-phenylpyrimidine (B3000279) analogues acting as PDE4B inhibitors, a five-point pharmacophore model was developed that successfully guided the design of more potent compounds. nih.gov

The refinement of these pharmacophoric models through techniques like 3D-QSAR and molecular docking allows for the rational design of new analogues with improved selectivity and potency. nih.gov For instance, the optimization of 2-amino-4,6-diarylpyrimidine-5-carbonitriles as A1 adenosine (B11128) receptor antagonists was guided by receptor-driven docking models, which highlighted the importance of a methyl group on the exocyclic amino group for selectivity. acs.org

Correlation between Molecular Structural Diversity and Biological Target Interaction Specificity

For example, the introduction of a uracil scaffold in certain derivatives was found to enable targeting of the Set-and-Ring (SRA) domain of UHRF1, an oncogene involved in epigenetic signaling. acs.org This specificity is achieved through a combination of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the SRA domain.

The development of selective inhibitors requires a deep understanding of the structural differences between the binding sites of related targets. By strategically modifying the pyrimidine scaffold, it is possible to design compounds that preferentially bind to one target over another. For instance, subtle changes in the substitution pattern of 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives led to variations in their selectivity for α1-adrenoceptor subtypes.

Computational and in Silico Methodologies in Research on 5 Bromo 2 4 Methoxyphenoxy Pyrimidine

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a macromolecular target, such as an enzyme or receptor.

Prediction of Binding Modes and Affinities with Specific Biological Targets (e.g., Enzymes, Receptors)

Molecular docking simulations are instrumental in predicting how 5-Bromo-2-(4-methoxyphenoxy)pyrimidine and its analogues orient themselves within the binding pockets of biological targets. These simulations calculate a scoring function to estimate the binding affinity, which helps in prioritizing compounds for synthesis and biological testing.

| Compound/Substituent at C5 | Relative Affinity for ETA Receptor | Predicted Interaction |

|---|---|---|

| Unsubstituted | Moderate | Baseline hydrophobic/van der Waals interactions. |

| -CH3 (Methyl) | Less Potent | Small hydrophobic interaction, potential minor steric hindrance. |

| -Br (Bromo) | Improved Affinity | Occupies hydrophobic pocket, potential for halogen bonding. acs.org |

| -Cl (Chloro) | Improved Affinity | Similar to Bromo, participates in favorable interactions within the binding site. acs.org |

Elucidation of Ligand-Targeted Enzyme Inhibition Mechanisms (e.g., Dihydrofolate Reductase, Epidermal Growth Factor Receptor, ATR Kinase)

Molecular docking is pivotal in understanding how ligands inhibit enzyme function at a molecular level. The pyrimidine scaffold is a well-established pharmacophore found in numerous enzyme inhibitors.

Dihydrofolate Reductase (DHFR): Pyrimidine derivatives are classic inhibitors of DHFR, an essential enzyme in nucleotide synthesis. nih.govnih.gov Docking studies of pyrimidine-based antifolates into the DHFR active site consistently show that the pyrimidine ring mimics the pteridine (B1203161) ring of the natural substrate, dihydrofolate. nih.gov The simulations predict crucial hydrogen bonds between the pyrimidine nitrogens and key amino acid residues like Asp27 and Thr113 in the active site. The 5-bromo and 2-(4-methoxyphenoxy) substituents would be predicted to occupy adjacent hydrophobic pockets, with the bromo group potentially interacting with residues like Leu22 and Phe31, thereby enhancing inhibitory potency. nih.gov

ATR Kinase: Ataxia Telangiectasia and Rad3-related (ATR) kinase is a key regulator of the DNA damage response, making it an attractive target for cancer therapy. Many ATR inhibitors are based on heterocyclic scaffolds. Molecular docking is used to rationalize the binding mode of these inhibitors within the ATP-binding site of ATR. The simulations help to understand how modifications to the core scaffold, such as the introduction of bromo and phenoxy groups, can optimize interactions with key residues to improve potency and selectivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It is widely applied to molecules to predict their geometries, electronic properties, and reactivity. nih.govmdpi.com

Elucidation of Electronic Structure, Reactivity, and Spectroscopic Properties

DFT calculations provide a detailed picture of the electron distribution within this compound. plu.mx By calculating the Molecular Electrostatic Potential (MEP), researchers can identify the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy (B1213986) group are expected to be electron-rich (nucleophilic) sites, while the hydrogen atoms and regions near the electron-withdrawing bromine atom are electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with biological targets or participate in chemical reactions. mdpi.com

Furthermore, DFT can be used to theoretically predict spectroscopic properties. By calculating vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of the molecule. researchgate.net Similarly, calculations of nuclear magnetic shielding constants allow for the prediction of 1H and 13C NMR chemical shifts. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure. plu.mx

Quantum Chemical Descriptors for Predictive Modeling

From DFT calculations, a range of quantum chemical descriptors can be derived that quantify the reactivity and stability of a molecule. researchgate.net These descriptors are often used in the development of predictive models like QSAR.

Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the electron-donating ability of a molecule.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the electron-accepting ability of a molecule.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Global Hardness (η) and Softness (S): These parameters describe the resistance to change in electron distribution.

Electronegativity (χ) and Electrophilicity Index (ω): These descriptors measure the tendency of a molecule to attract electrons.

| Descriptor | Formula | Significance in Predictive Modeling |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added; indicates susceptibility to reduction. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures resistance to charge transfer; harder molecules are less reactive. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmui.ac.ir QSAR models are expressed as mathematical equations that relate one or more physicochemical or structural descriptors to an activity endpoint, such as inhibitory concentration (IC50).

For a series of analogues based on the this compound scaffold, a QSAR study would be invaluable. The model would quantify how variations in substituents on the pyrimidine and phenoxy rings affect a specific biological activity. imist.ma Descriptors used in such a model would capture steric, electronic, and hydrophobic properties.

For example, a QSAR model for EGFR inhibition might reveal that:

Hydrophobicity (logP): Increased hydrophobicity at the 2-position phenoxy ring could lead to better activity, up to a certain point (parabolic relationship).

Electronic Effects (Hammett constants, σ): Electron-withdrawing groups at the 5-position of the pyrimidine ring (like the bromo group) might be positively correlated with activity, suggesting that a more electron-deficient pyrimidine ring enhances binding. ossila.com

Steric Parameters (Molar Refractivity, MR): The size and shape of the substituents are critical. A QSAR model could define the optimal steric bulk for substituents to fit snugly into the enzyme's active site without causing unfavorable steric clashes. researchgate.net

By establishing a statistically robust QSAR model, researchers can predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective compounds. imist.maresearchgate.net

In Silico Drug-Likeness and Pharmacokinetic Prediction (ADMET)

In modern drug discovery, the evaluation of a compound's potential success as a drug begins long before it reaches a laboratory bench. Computational, or in silico, tools are employed early in the development pipeline to predict the drug-likeness and pharmacokinetic properties of novel molecules. pharmaceuticaljournal.netnih.gov This approach, which analyzes a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), is crucial for identifying candidates with a higher probability of success in later clinical trials, thereby saving significant time and resources. wikipedia.orgsifisheriessciences.com For a molecule like this compound, these predictive models serve as an essential filter to gauge its potential as a therapeutic agent. mdpi.com

A foundational guideline in this area is Lipinski's Rule of Five, which outlines the physicochemical properties a compound should possess to be a likely orally active drug. wikipedia.orgnumberanalytics.com The rule stipulates that a drug candidate should generally have: a molecular mass under 500 Daltons, an octanol-water partition coefficient (log P) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. taylorandfrancis.comdrugbank.com Compounds that adhere to these criteria tend to exhibit better absorption and permeation, which are key determinants of oral bioavailability. lindushealth.com Computational platforms like SwissADME and pkCSM are frequently used to calculate these and other ADMET parameters for new chemical entities, including pyrimidine derivatives. nih.govmdpi.com

While specific experimental ADMET data for this compound is not extensively published, its properties can be predicted using these established computational models. Such an analysis provides a theoretical profile of the compound's behavior in the body, guiding further optimization efforts. The table below illustrates a representative in silico prediction for this compound, highlighting key parameters evaluated in drug discovery.

Table 1: Representative In Silico ADMET and Drug-Likeness Profile for this compound This data is computationally generated for illustrative purposes and represents typical parameters assessed for a novel chemical entity.

| Parameter Category | Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 295.12 g/mol | Below 500 Da, favorable for absorption. taylorandfrancis.com |

| cLogP (Lipophilicity) | 3.45 | Within the optimal range (<5) for membrane permeability. numberanalytics.com | |

| Topological Polar Surface Area (TPSA) | 47.5 Ų | Indicates good potential for cell membrane penetration. | |

| Drug-Likeness (Lipinski's Rule) | Hydrogen Bond Donors | 0 | Obeys rule (≤5), favorable for oral bioavailability. drugbank.com |

| Hydrogen Bond Acceptors | 4 | Obeys rule (≤10), favorable for oral bioavailability. drugbank.com | |

| Rule of Five Violations | 0 | High probability of being an orally active compound. wikipedia.org | |

| Pharmacokinetics (ADMET) | Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the gut. mdpi.com |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross into the central nervous system. | |

| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2C9 (predicted) | Potential for drug-drug interactions. |

Application of Scaffold Hopping and Bioisosteric Replacement Strategies in Pyrimidine Design

The design of novel therapeutic agents often involves creative medicinal chemistry strategies to discover new molecules with improved potency, selectivity, and pharmacokinetic profiles. Two powerful techniques used in this endeavor are scaffold hopping and bioisosteric replacement. nih.govcambridgemedchemconsulting.com These approaches are particularly relevant to the design of drugs based on heterocyclic cores like pyrimidine.

Scaffold hopping is a computational or rational design strategy that aims to identify structurally novel core motifs, or scaffolds, that can mimic the biological activity of a known active compound. nih.gov This is achieved by replacing the central framework of a molecule while preserving the spatial arrangement of key functional groups responsible for target interaction. niper.gov.in For a compound like this compound, the pyrimidine ring serves as the central scaffold. Through scaffold hopping, this core could be replaced by other heterocyclic systems to generate new chemical entities. For example, research has shown successful hopping from thienopyrimidine scaffolds to furano[2,3-d]pyrimidines to discover potent enzyme inhibitors. nih.gov This strategy allows researchers to explore new intellectual property space and identify compounds with enhanced properties, such as improved metabolic stability or solubility. niper.gov.in

Bioisosteric replacement is a more focused strategy that involves substituting an atom or a group of atoms in a lead compound with another group that has similar physical or chemical properties. cambridgemedchemconsulting.com The goal is to fine-tune the molecule's characteristics to address specific liabilities, such as poor metabolic stability, toxicity, or off-target activity, while maintaining or improving desired biological effects. acs.org In the structure of this compound, several opportunities for bioisosteric replacement exist. The bromo-substituent, for instance, could be replaced with other halogens (e.g., chloro) or small lipophilic groups (e.g., methyl, trifluoromethyl) to modulate potency and lipophilicity. Similarly, the phenoxy ring could be replaced by a bioisosteric heteroaromatic ring, like pyridine, which can introduce new hydrogen bonding capabilities and alter solubility. researchgate.net This tactic has been successfully applied in the optimization of various pyrido[1,2-a]pyrimidinone and pyrazolo[1,5-a]pyrimidine (B1248293) series. acs.orgnih.gov

The table below outlines potential applications of these strategies to the this compound structure.

Table 2: Illustrative Scaffold Hopping and Bioisosteric Replacement Strategies for Pyrimidine Design

| Strategy | Original Moiety | Potential Replacement(s) | Rationale / Desired Outcome |

|---|---|---|---|

| Scaffold Hopping | Pyrimidine Core | Furano[2,3-d]pyrimidine, Pyrrolo[2,3-d]pyrimidine, Pyrazolo[1,5-a]pyrimidine | Explore novel chemical space, improve target selectivity, alter physical properties. nih.govmdpi.com |

| Bioisosteric Replacement | 5-Bromo group | -Cl, -CH₃, -CF₃ | Modulate electronic properties, lipophilicity, and metabolic stability. |

| 4-Methoxy group | -OCHF₂, -OH, -CH₃ | Alter hydrogen bonding potential, solubility, and metabolic profile. |

Future Research Directions and Therapeutic Development Potential of 5 Bromo 2 4 Methoxyphenoxy Pyrimidine Analogues

Exploration of Novel Biological Targets for Therapeutic Intervention

The therapeutic efficacy of pyrimidine (B1678525) derivatives is widespread, with analogues demonstrating potential against a variety of diseases by modulating different biological targets. gsconlinepress.com Future research on analogues of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine should extend beyond established targets to explore novel biological pathways implicated in disease.

Historically, pyrimidine-based compounds have been successfully developed as inhibitors for a range of targets. A significant area of focus has been in oncology, targeting protein kinases. For instance, novel 5-bromo-pyrimidine derivatives have been synthesized and identified as potent Bcr/Abl tyrosine kinase inhibitors, which are crucial in certain types of leukemia. nih.gov Other kinases that represent viable targets for new pyrimidine analogues include Focal Adhesion Kinase (FAK), which is often upregulated in cancer, and Epidermal Growth Factor Receptor (EGFR), including its drug-resistant mutant forms. rsc.orgnih.gov

Beyond kinases, emerging targets for therapeutic intervention are being identified. Dual-target inhibitors are gaining traction, such as those targeting both BRD4 and PLK1, which could offer enhanced efficacy in cancer treatment. mdpi.com The inherent versatility of the pyrimidine scaffold makes it an ideal candidate for developing inhibitors against newly validated targets in fields like infectious diseases, where pyrimidine analogues have shown antimicrobial activity, and inflammatory disorders. gsconlinepress.comijpcbs.com The exploration of these novel targets could unlock new therapeutic applications for this compound analogues.

Table 1: Potential Biological Targets for Pyrimidine Analogues

| Target Class | Specific Target Example | Associated Disease Area | Reference |

|---|---|---|---|

| Tyrosine Kinases | Bcr/Abl | Chronic Myeloid Leukemia | nih.gov |

| Tyrosine Kinases | EGFR (mutant forms) | Lung Cancer | nih.gov |

| Tyrosine Kinases | FAK | Various Cancers (e.g., TNBC) | nih.gov |

| Serine/Threonine Kinases | PLK1 | Various Cancers | mdpi.com |

| Bromodomains | BRD4 | Various Cancers | mdpi.com |

| Bacterial Enzymes | Various | Bacterial Infections | ijpcbs.com |

Rational Design and Synthesis of Next-Generation Pyrimidine Therapeutics

The development of next-generation pyrimidine therapeutics hinges on the principles of rational drug design, where structural information of the biological target is used to guide the synthesis of more potent and selective inhibitors. The this compound core provides a robust platform for structure-activity relationship (SAR) studies.

The synthetic route to these analogues often begins with a multistep sequence starting from a readily available precursor like 5-bromo-2,4-dichloropyrimidine. nih.govnih.gov A common strategy involves sequential nucleophilic aromatic substitution (SNAr) reactions. For example, one chlorine can be displaced by an aniline (B41778) derivative, followed by the displacement of the second chlorine with another amine, leading to a diverse library of 2,4-diaminopyrimidine (B92962) derivatives. nih.gov The bromine at the C5 position can then be utilized for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl groups, further expanding the chemical space. nih.gov

Rational design involves modifying specific parts of the molecule to enhance biological activity. For example, in the design of FAK inhibitors, a 2,4-diamino-5-chloropyrimidine core was used, where substitutions at the C2 and C4 positions were systematically varied to improve potency and selectivity. nih.gov Similarly, the synthesis of EGFR inhibitors involved coupling the pyrimidine core with a sulfonamide moiety to achieve dual activity against EGFR and HER2. nih.gov These studies demonstrate that systematic modification of the substituents on the pyrimidine ring can lead to compounds with significantly improved therapeutic profiles.

Table 2: Structure-Activity Relationship (SAR) Insights for Pyrimidine Derivatives

| Core Structure | Position of Modification | Type of Substituent | Impact on Activity | Target | Reference |

|---|---|---|---|---|---|

| 5-Bromo-pyrimidine | C2, C4 | Phenylamino groups | Potent inhibition | EGFR | nih.gov |

| 5-Chloro-pyrimidine | C2, C4 | Diamino substitutions | Potent FAK inhibition | FAK | nih.gov |

| Imidazo[1,2-a]pyrimidine (B1208166) | C2 | Phenyl-Schiff base | High binding affinity | hACE2/Spike Protein | nih.gov |

Development of Advanced Synthetic Methodologies for Structural Diversification

To accelerate the discovery of new drug candidates, the development of advanced and efficient synthetic methodologies for the structural diversification of the pyrimidine core is essential. While classical methods like sequential SNAr and palladium-catalyzed cross-coupling reactions are robust, novel strategies can provide access to previously inaccessible chemical space. nih.gov

One innovative approach is the "deconstruction–reconstruction" strategy. nih.gov This method involves converting a pyrimidine-containing compound into an N-arylpyrimidinium salt, which can then be cleaved to form a three-carbon iminoenamine building block. This reactive intermediate can subsequently be used in various heterocycle-forming reactions, effectively transforming the original pyrimidine core into a range of other heterocycles, such as pyrazoles or 1,2-oxazoles. nih.gov This strategy allows for core diversification on complex molecules, generating analogues that would be difficult to synthesize via traditional routes.

Other advanced methods include multi-component reactions, which allow for the assembly of complex molecules from three or more starting materials in a single step, improving efficiency and reducing waste. nih.gov The development of novel catalytic systems for C-H functionalization also represents a powerful tool for directly modifying the pyrimidine core without the need for pre-functionalized starting materials. These advanced synthetic techniques are crucial for rapidly generating diverse libraries of this compound analogues for biological screening.

Synergistic Integration of Experimental and Computational Approaches in Drug Discovery Pipelines

The integration of computational chemistry with experimental synthesis and biological evaluation has become an indispensable part of modern drug discovery. This synergistic approach significantly accelerates the identification and optimization of lead compounds by providing valuable insights into molecular interactions and predicting pharmacological properties.

Computational tools are employed at various stages of the drug discovery pipeline. At the initial stage, molecular docking studies can predict the binding modes of designed this compound analogues within the active site of a biological target. rsc.orgnih.gov This helps in prioritizing which compounds to synthesize. For example, docking studies were used to identify novel imidazo[1,2-a]pyrimidine derivatives as potential inhibitors of SARS-CoV-2 cell entry by targeting the hACE2 receptor and spike protein. nih.gov

Following initial design, quantitative structure-activity relationship (3D-QSAR) models can be developed to correlate the chemical structures of a series of compounds with their biological activities. rsc.org Molecular dynamics (MD) simulations provide a deeper understanding of the stability of the ligand-protein complex over time and can be used to calculate binding free energies, offering a more accurate prediction of potency. rsc.org Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help to identify candidates with favorable drug-like properties early in the process, reducing the likelihood of late-stage failures. nih.gov This integrated computational and experimental workflow allows for a more rational, efficient, and cost-effective approach to developing the next generation of pyrimidine-based therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-(4-methoxyphenoxy)pyrimidine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via aromatic nucleophilic substitution reactions. A one-step method involves reacting 5-bromo-2-chloropyrimidine with 4-methoxyphenol in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF or acetonitrile . Purity is ensured by recrystallization using ethanol-DMF mixtures, followed by characterization via HPLC (>97% purity) and melting point analysis .

Q. How can single crystals of this compound be obtained for X-ray crystallography?

- Methodological Answer : Slow evaporation of a solvent mixture (e.g., ethanol-DMF) at controlled temperatures (20–25°C) promotes crystal growth. For improved crystal quality, optimize solvent polarity and supersaturation levels. Crystallographic parameters (e.g., orthorhombic system, space group P2₁2₁2₁) can be refined using SHELXTL or SHELXL software .

Q. What spectroscopic techniques are critical for structural validation?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, pyrimidine ring protons at δ 8.2–8.5 ppm).

- HRMS : Verify molecular ion peaks (e.g., m/z 297.99 [M+H]⁺).

- FTIR : Identify key functional groups (C-O stretch of methoxy at ~1250 cm⁻¹, C-Br stretch at ~550 cm⁻¹) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

- Methodological Answer : Analyze X-ray diffraction data to identify weak interactions:

- C–H⋯N/O contacts : Stabilize dimer formation (distance: 2.8–3.2 Å).

- π–π stacking : Between pyrimidine rings (centroid distances: 3.5–3.7 Å). Computational tools like PLATON or Mercury visualize these interactions .

Q. What computational methods are suitable for studying electronic properties and reaction mechanisms?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to:

- Map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., transition states in substitution reactions).

- Compare computed vs. experimental bond lengths (e.g., C-Br: 1.89 Å) and angles .

Q. How can structural analogs be designed to enhance biological activity (e.g., kinase inhibition)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to modulate binding affinity.

- Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., EGFR kinase). Validate with enzymatic assays .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported crystallographic parameters (e.g., unit cell dimensions)?

- Methodological Answer :

- Cross-validate data : Compare with high-resolution datasets (e.g., R < 0.05).

- Check for twinning : Use CELL_NOW to detect pseudo-symmetry.

- Re-refine structures : Apply restraints to thermal parameters (ADPs) in SHELXL .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound in biological assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.